molecular formula C14H17BrN2O2 B12640292 1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone

1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone

Cat. No.: B12640292
M. Wt: 325.20 g/mol
InChI Key: KGQQXFXQJZAOPP-UHFFFAOYSA-N
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Description

1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone is a synthetic organic compound that features a piperazine ring substituted with a 5-bromo-2-methyl-benzoyl group and an ethanone moiety

Preparation Methods

The synthesis of 1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone typically involves multiple steps, starting with the preparation of the 5-bromo-2-methyl-benzoyl chloride. This intermediate is then reacted with piperazine to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation process .

Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters, such as temperature and pressure, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and reducing agents like sodium borohydride for reduction processes. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The bromine atom and ethanone moiety contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H17BrN2O2

Molecular Weight

325.20 g/mol

IUPAC Name

1-[4-(5-bromo-2-methylbenzoyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C14H17BrN2O2/c1-10-3-4-12(15)9-13(10)14(19)17-7-5-16(6-8-17)11(2)18/h3-4,9H,5-8H2,1-2H3

InChI Key

KGQQXFXQJZAOPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)N2CCN(CC2)C(=O)C

Origin of Product

United States

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